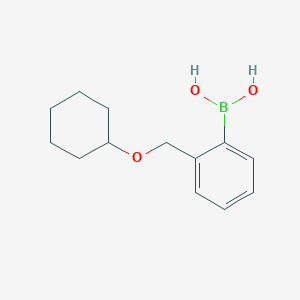

2-(Cyclohexyloxy)methylphenylboronic acid

描述

属性

IUPAC Name |

[2-(cyclohexyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h4-6,9,12,15-16H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYIOPJVQWODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461287 | |

| Record name | 2-(CYCLOHEXYLOXY)METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498574-67-7 | |

| Record name | 2-(CYCLOHEXYLOXY)METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclohexyloxy Methylphenylboronic Acid and Analogous Arylboronic Acid Architectures

Organometallic Reagent-Based Borylation Strategies

Traditional yet powerful, organometallic-based methods provide a foundational route to arylboronic acids. These strategies typically involve the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile.

Halogen-Metal Exchange Protocols (e.g., Lithium and Magnesium Organometallics) for Aryl Halide Precursors

A cornerstone in the synthesis of arylboronic acids is the halogen-metal exchange reaction. wikipedia.org This method involves the conversion of an aryl halide into a more reactive organometallic species, typically an organolithium or a Grignard (organomagnesium) reagent. nih.govwikipedia.org This intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. nih.govorganic-chemistry.org

The general sequence for this transformation is as follows:

Formation of the Organometallic Reagent: An aryl halide (Ar-X, where X = Br, I) is reacted with an elemental metal (Li or Mg) or a strong organolithium base (like n-butyllithium or sec-butyllithium) at low temperatures to generate the corresponding organometallic intermediate (Ar-M, where M = Li or MgX). nih.govwikipedia.org The reactivity order for the halide is typically I > Br > Cl. wikipedia.org

Electrophilic Borylation: The highly nucleophilic aryl-metal species attacks the electrophilic boron atom of a trialkyl borate B(OR)₃.

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed, usually with an aqueous acid, to produce the final arylboronic acid, Ar-B(OH)₂.

Grignard reagents, prepared by the direct insertion of magnesium into an aryl bromide or iodide, are frequently used. organic-chemistry.orgnih.gov Alternatively, lithium-halogen exchange, often employing alkyllithium reagents, is a very fast and efficient process for generating aryllithium species, which are then trapped by the borate ester. nih.govwikipedia.org While effective, these methods can be limited by their functional group compatibility due to the high reactivity of the organometallic intermediates. nih.gov

In the context of synthesizing a specific isomer like 2-(Cyclohexyloxy)methylphenylboronic acid via halogen-metal exchange, regioselectivity is predetermined by the starting material. The synthesis would begin with an ortho-substituted aryl halide, for example, 1-bromo-2-((cyclohexyloxy)methyl)benzene. The halogen-metal exchange occurs at the carbon atom previously bonded to the halogen, thereby fixing the position of the subsequent borylation.

The primary consideration is not directing the borylation to a specific position but rather the influence of the existing ortho-substituent on the feasibility and efficiency of the halogen-metal exchange reaction. researchgate.net Large steric bulk from an ortho-substituent can potentially hinder the approach of the metal or organometallic reagent, possibly requiring modified reaction conditions such as higher temperatures or more reactive reagents. rsc.org However, certain ortho-substituents containing heteroatoms (e.g., ethers, amides) can facilitate the reaction through chelation with the metal atom (especially lithium), stabilizing the organometallic intermediate and potentially accelerating the exchange rate. wikipedia.org In the case of a (cyclohexyloxy)methyl group, the ether oxygen could provide a modest chelating effect, potentially influencing the reactivity of the aryl halide precursor.

Directed Ortho-Metallation (DoM) Approaches Followed by Electrophilic Borylation

Directed ortho-metallation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. baranlab.org This method relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. The DMG, typically a Lewis basic functional group, coordinates to an organolithium base (e.g., n-BuLi, sec-BuLi, or LDA), directing the deprotonation (lithiation) to the adjacent ortho C-H bond. baranlab.org This process generates a specific aryllithium intermediate that can then be quenched with an electrophile, such as a trialkyl borate, to install a boronic acid group with high regiocontrol. organic-chemistry.org

The process can be summarized in two key steps:

Directed Lithiation: An aryl substrate containing a DMG is treated with a strong lithium-based base. The base is directed to a proximal C-H bond, leading to regioselective deprotonation.

Electrophilic Quench: The resulting ortho-lithiated species is reacted in situ with an electrophilic boron source like triisopropyl borate, B(OiPr)₃, to form the boronate ester, which upon hydrolysis yields the ortho-substituted arylboronic acid. organic-chemistry.orgacs.org

This technique is highly efficient for preparing ortho-substituted arylboronic acids that might be difficult to access through other means. acs.org For a target like this compound, a precursor such as benzyl (B1604629) cyclohexyl ether could potentially undergo DoM, as the ether oxygen can act as a weak directing group, facilitating lithiation at the ortho position before subsequent borylation.

Transition Metal-Catalyzed Borylation Reactions

Over the past few decades, transition metal-catalyzed reactions have become the methods of choice for synthesizing arylboronic acids, offering milder conditions, superior functional group tolerance, and alternative pathways that avoid the use of highly reactive organometallic reagents. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Diboron (B99234) Reagents

The palladium-catalyzed Miyaura borylation is a revolutionary method for synthesizing arylboronate esters. nih.gov This reaction involves the cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgacs.org The resulting boronate esters can be easily isolated or hydrolyzed to the corresponding boronic acids. upenn.eduacs.org

This approach has largely superseded traditional organometallic methods due to its operational simplicity and remarkable tolerance for a wide array of sensitive functional groups. nih.govnih.gov To synthesize this compound, the corresponding aryl halide, 1-bromo-2-((cyclohexyloxy)methyl)benzene, would be subjected to these conditions.

Table 1: Typical Components of a Palladium-Catalyzed Miyaura Borylation Reaction

| Component | Example(s) | Role |

| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | Electrophilic coupling partner |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Boron source |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(dba)₂ | Catalyzes the cross-coupling cycle |

| Ligand | XPhos, SPhos, dppf, PPh₃ | Stabilizes and activates the Pd catalyst |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | Promotes the transmetalation step |

| Solvent | Dioxane, Toluene, DMF, DMSO | Reaction medium |

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active catalyst. acsgcipr.org

Iridium- and Rhodium-Catalyzed C-H Borylation of Aromatic Systems

A more recent and atom-economical approach is the direct C-H borylation of aromatic systems, catalyzed by iridium or rhodium complexes. core.ac.uk This powerful strategy allows for the conversion of a C-H bond directly into a C-B bond, bypassing the need for pre-functionalized aryl halide substrates. mdpi.com

Iridium-Catalyzed C-H Borylation: Iridium-based catalysts, often used with bipyridine or phenanthroline ligands, are highly effective for the borylation of arenes. mdpi.comnih.gov The regioselectivity of these reactions is predominantly governed by steric factors, with the borylation typically occurring at the most accessible, least sterically hindered C-H bond. nih.govdigitellinc.com For a substrate like benzyl cyclohexyl ether, iridium-catalyzed borylation would likely yield a mixture of meta- and para-borylated products, as the ortho positions are sterically shielded by the (cyclohexyloxy)methyl group. However, directing groups can be employed to override steric effects and achieve high ortho-selectivity. mdpi.comresearchgate.netacs.org

Rhodium-Catalyzed C-H Borylation: Rhodium catalysts are also capable of facilitating C-H borylation reactions. nih.govresearchgate.net Some rhodium-based systems can offer different selectivity profiles compared to iridium. For instance, rhodium catalysts have been used in decarbonylative borylation, where aromatic thioesters are converted to arylboronic esters, providing an indirect route from carboxylic acids. nih.govd-nb.info Additionally, visible-light-induced rhodium-catalyzed C-H borylation has been developed, enabling the reaction to proceed at room temperature. nih.gov

Table 2: Comparison of Iridium- and Rhodium-Catalyzed C-H Borylation

| Feature | Iridium-Catalyzed Borylation | Rhodium-Catalyzed Borylation |

| Primary Selectivity Driver | Steric hindrance (borylation at the least hindered C-H bond). nih.gov | Can be influenced by directing groups or specific reaction types (e.g., decarbonylative). nih.govnih.gov |

| Common Ligands | Bipyridine (bpy), Phenanthroline (phen). escholarship.org | Phosphines, N-heterocyclic carbenes (NHCs). nih.gov |

| Reaction Conditions | Typically thermal (elevated temperatures). | Can be thermal or photochemically induced at room temperature. nih.govd-nb.info |

| Key Advantage | High efficiency and predictability based on sterics. | Diverse reactivity modes and potential for milder, light-induced conditions. |

Copper-Promoted Borylation Methodologies

Copper-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of arylboronic acids. rsc.orgrsc.org These methodologies are particularly valuable for their mild reaction conditions and broad functional group tolerance. nih.govresearchgate.net The general mechanism involves the in situ formation of a copper-boryl (Cu-B) species from a copper(I) salt, a base, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.govresearchgate.net This active copper-boryl complex then reacts with an aryl halide.

The catalytic cycle is generally understood to proceed via the oxidative addition of the aryl halide to the copper-boryl complex. rsc.org This is followed by reductive elimination to yield the desired arylboronic ester and regenerate the active copper catalyst. rsc.org The choice of ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, can significantly influence the catalyst's stability and reactivity, enabling the borylation of even challenging substrates like aryl chlorides. nih.gov

Recent advancements have demonstrated that copper(II) salts can also effectively catalyze these transformations, for instance, in the β-borylation of α,β-unsaturated carbonyl compounds in aqueous media. organic-chemistry.org This highlights the versatility and evolving nature of copper's role in C–B bond formation. The use of unsymmetrical diboron reagents under copper catalysis has also proven effective for the direct borylation of a range of alkyl, alkenyl, and aryl halides. rsc.org

Table 1: Comparison of Selected Copper-Catalyzed Borylation Systems

| Catalyst System | Substrate Scope | Boron Reagent | Key Features |

|---|---|---|---|

| Cu(I) with NHC Ligands | Aryl chlorides, bromides, iodides | B₂pin₂ | Effective for less reactive aryl chlorides nih.gov |

| Cu(I) with Phosphine Ligands | Aryl bromides and iodides | Alkoxy diboron reagents | Room temperature reactions, high yields nih.gov |

| Cu(II) with Amine Bases | α,β-Unsaturated carbonyls | B₂pin₂ | Proceeds in water under atmospheric conditions organic-chemistry.org |

Unconventional and Emerging Borylation Techniques

Beyond traditional metal catalysis, several innovative techniques for constructing C–B bonds have gained prominence, offering unique advantages in terms of reaction conditions and substrate activation.

Photoinduced borylation represents a powerful, metal-free approach to synthesizing organoboron compounds under mild conditions. nih.gov These reactions are typically initiated by visible light, which excites a photocatalyst or a donor-acceptor complex, facilitating a single-electron transfer (SET) process with the substrate. nih.govmdpi.com For aryl halides, this SET generates an aryl radical intermediate, which is then trapped by a diboron reagent to form the arylboronic ester. nih.govnih.gov

Various strategies have been developed, including the use of photocatalysts, in situ formed donor-acceptor complexes between bases and diboron reagents, or halogen-bonding promotion to activate the aryl halide substrate. mdpi.comrsc.orgacs.orgchemrxiv.org These methods are noted for their operational simplicity, scalability, and high tolerance for a wide array of functional groups. nih.govrsc.org Recent protocols have even demonstrated C-H borylation of arenes and heterocycles under photochemical conditions, expanding the utility of this approach beyond pre-functionalized substrates. rsc.orgacs.org

Electrochemical methods offer a green and sustainable alternative for the synthesis of organoboron compounds, avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov In this technique, an electrical current is used to generate reactive intermediates. For the synthesis of arylboronic acids, the cathodic reduction of an aryl halide produces a radical anion, which then cleaves to form an aryl radical. sciencemadness.org This aryl radical subsequently reacts with a boron source, such as a trialkyl borate or pinacolborane, to yield the desired product. sciencemadness.orgresearchgate.net

This approach has been successfully applied to a variety of aryl and heteroaryl halides, often using a simple undivided cell with a sacrificial anode (e.g., magnesium or aluminum). sciencemadness.org The reactions are typically performed under mild, room-temperature conditions and demonstrate good functional group compatibility. Furthermore, electrochemical methods have been extended to the decarboxylative borylation of alkyl carboxylic acids, showcasing the versatility of electrosynthesis in accessing diverse organoboron structures. nih.govresearchgate.net

Radical-mediated borylation pathways provide a complementary strategy to conventional methods. These reactions proceed through the generation of radical intermediates, which can be initiated thermally, photochemically, or electrochemically. rsc.orgrsc.org One key pathway is radical hydroboration, where a boryl radical, generated from the homolytic cleavage of a B-H or B-B bond, adds to an unsaturated C-C bond. rsc.orgrsc.org The resulting carbon-centered radical is then quenched, typically by a hydrogen atom transfer (HAT) process, to furnish the final organoboron product. rsc.orgresearchgate.net

Another significant radical pathway involves the reaction of aryl halides. In these systems, an aryl radical is generated from the halide, often through a single electron transfer process promoted by a catalyst or light. nih.govorganic-chemistry.org This aryl radical then couples with a boryl radical species, which can be stabilized by a catalyst such as pyridine, to form the C–B bond. organic-chemistry.orgthieme.dejiaolei.group These transition-metal-free methods are advantageous for their mild conditions and broad substrate scope, including various haloarenes. organic-chemistry.org

Table 2: Overview of Emerging Borylation Techniques

| Technique | Activation Method | Key Intermediate | Typical Substrates |

|---|---|---|---|

| Photoinduced Borylation | Visible Light / UV | Aryl Radical nih.gov | Aryl Halides, Arenes (C-H) rsc.orgrsc.org |

| Electrochemical Synthesis | Electric Current (Cathodic Reduction) | Aryl Radical | Aryl Halides, Carboxylic Acids nih.govsciencemadness.org |

| Radical Borylation | Thermal / Photo / Electro | Boryl Radical, Aryl Radical rsc.orgorganic-chemistry.org | Alkenes, Aryl Halides rsc.orgorganic-chemistry.org |

Synthetic Adaptation for Incorporation of the Cyclohexyloxymethyl Moiety

The synthesis of the specific target, this compound, requires a tailored approach that combines the installation of the cyclohexyloxymethyl group with the introduction of the boronic acid functionality onto the phenyl ring.

The synthesis of ortho-substituted phenylboronic acids like the target compound necessitates careful planning regarding the sequence of functionalization. nih.govrsc.org A common and effective strategy involves preparing a suitably functionalized aryl halide precursor, which is then subjected to a borylation reaction. organic-chemistry.orgnih.gov

For this compound, a logical precursor would be 1-(bromomethyl)-2-halobenzene or a related derivative. The synthesis could proceed via two primary routes:

Late-Stage Borylation: This approach begins with an ortho-halo benzyl halide, such as 2-bromobenzyl bromide. The cyclohexyloxy ether can be installed first via a Williamson ether synthesis, reacting 2-bromobenzyl bromide with cyclohexanol (B46403) in the presence of a base. The resulting 1-bromo-2-((cyclohexyloxy)methyl)benzene serves as the direct precursor for borylation. This precursor can then be converted to the corresponding boronic acid via lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), or through a metal-catalyzed cross-coupling reaction with a diboron reagent. nih.govchemicalbook.commdpi.com

Early-Stage Borylation: Alternatively, one could start with a commercially available (2-bromophenyl)methanol. The hydroxyl group could be protected, followed by borylation of the aryl bromide. Subsequent deprotection and etherification with a cyclohexyl halide would yield the target molecule. However, this route involves more steps (protection/deprotection) and may be less convergent.

The first strategy is generally more direct. The critical step is the borylation of the sterically encumbered ortho-substituted aryl halide. Methods like lithium-halogen exchange are well-suited for this transformation, as demonstrated in the synthesis of analogous structures like 2-(methoxymethoxy)phenylboronic acid. chemicalbook.com This involves treating the aryl bromide with an organolithium reagent (e.g., tert-butyllithium) at low temperature, followed by the addition of a borate ester. chemicalbook.com

Functional Group Compatibility and Protection/Deprotection Strategies in Synthesis

The synthesis of this compound and its analogs often relies on methodologies that require careful consideration of functional group compatibility. A prevalent and powerful strategy for introducing the boronic acid moiety at the ortho-position of the alkoxymethyl group is the directed ortho-metalation (DoM) of a (cyclohexyloxymethyl)benzene precursor, followed by quenching with a trialkyl borate. This approach, however, is contingent on the stability of other substituents on the aromatic ring to the highly basic organolithium reagents used for deprotonation.

Functional Group Compatibility in Directed ortho-Metalation (DoM)

The success of the DoM strategy is largely dictated by the directing metalation group (DMG), which in this case is the alkoxymethyl substituent (-CH₂-O-R). This group directs the deprotonation to the adjacent ortho position. The compatibility of other functional groups on the aromatic ring with the strong bases (typically alkyllithiums like n-BuLi or sec--BuLi) is a critical factor.

Certain functional groups are generally incompatible with DoM as they react with the organolithium reagent. These include acidic protons (e.g., -OH, -NH₂, -COOH) and electrophilic groups such as esters, ketones, aldehydes, nitriles, and nitro groups. When such functionalities are present in the target molecule, a protection/deprotection sequence is necessary.

Conversely, a range of functional groups are well-tolerated under DoM conditions. Halogens (F, Cl, Br), other ethers, and tertiary amines can often be present on the aromatic ring without interfering with the ortho-lithiation and subsequent borylation. The table below summarizes the general compatibility of various functional groups with the DoM approach for synthesizing arylboronic acids.

Interactive Data Table: Functional Group Compatibility in Directed ortho-Metalation for Arylboronic Acid Synthesis

| Functional Group | Compatibility | Notes |

| Alkyl, Aryl | Compatible | Generally stable. |

| Alkoxy (-OR) | Compatible | Can act as a competing DMG. |

| Halogens (F, Cl) | Compatible | Generally stable. |

| Bromine (-Br) | Variable | Can undergo lithium-halogen exchange. |

| Tertiary Amine (-NR₂) | Compatible | Can also function as a DMG. |

| Ether (-O-) | Compatible | Stable under typical DoM conditions. |

| Nitro (-NO₂) | Incompatible | Reduced by organolithium reagents. |

| Cyano (-CN) | Incompatible | Reacts with organolithium reagents. |

| Aldehyde (-CHO) | Incompatible | Reacts with organolithium reagents. |

| Ketone (-C(O)R) | Incompatible | Reacts with organolithium reagents. |

| Ester (-COOR) | Incompatible | Reacts with organolithium reagents. |

| Carboxylic Acid (-COOH) | Incompatible | Acidic proton is quenched by the base. |

| Amide (-CONR₂) | Variable | Can act as a strong DMG. |

| Hydroxyl (-OH) | Incompatible | Acidic proton is quenched by the base. |

| Primary/Secondary Amine (-NHR, -NH₂) | Incompatible | Acidic protons are quenched by the base. |

Protection and Deprotection Strategies

To synthesize more complex analogs of this compound that bear incompatible functional groups, a robust protection/deprotection strategy is essential.

Protection of Incompatible Functional Groups:

Hydroxyl and Amine Groups: These acidic functional groups must be protected prior to the lithiation step. Common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) for hydroxyls, and carbamates (e.g., Boc) for amines. The choice of protecting group depends on its stability to the strongly basic conditions of the DoM and the orthogonality of its removal in the presence of the boronic acid moiety.

Carbonyl Groups: Aldehydes and ketones are typically protected as acetals or ketals (e.g., by reaction with ethylene (B1197577) glycol). These are generally stable to organolithium reagents and can be removed under acidic conditions after the boronic acid synthesis is complete.

Protection of the Boronic Acid Moiety:

While the boronic acid itself is the target, in multi-step syntheses where it is prepared early on, the boronic acid group may need to be protected during subsequent reactions. Boronic acids can be sensitive to certain oxidative and acidic conditions. Common strategies for protecting the boronic acid functionality include its conversion to a more stable derivative:

Pinacol (B44631) Esters: Reaction of the boronic acid with pinacol forms a cyclic boronate ester. Pinacol boronates are significantly more stable to a variety of reaction conditions, including chromatography, and are widely used in purification and subsequent cross-coupling reactions. harvard.edu Deprotection to the free boronic acid can be achieved by hydrolysis, often under acidic or basic conditions, or by transesterification. harvard.edu

N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable and can withstand a broad range of reaction conditions, including those that would degrade free boronic acids or pinacol esters. google.com This stability allows for multi-step syntheses where the boronic acid is masked until the final steps. Deprotection is typically achieved under mild basic conditions. harvard.edu

1,8-Diaminonaphthalene (dan) Amides: These form very stable bicyclic structures with the boronic acid. The nitrogen atoms donate electron density to the boron, reducing its Lewis acidity and reactivity. harvard.edu Deprotection is usually accomplished by acidic hydrolysis. harvard.edu

The following table outlines common protecting groups for boronic acids and their typical deprotection conditions.

Interactive Data Table: Common Protecting Groups for Boronic Acids

| Protecting Group | Structure of Protected Boronic Acid | Typical Deprotection Conditions |

| Pinacol | Cyclic boronate ester | Acidic or basic hydrolysis; transesterification. harvard.edu |

| N-methyliminodiacetic acid (MIDA) | Tricyclic boronate with a B-N bond | Mild basic hydrolysis (e.g., aqueous NaHCO₃). harvard.edu |

| 1,8-Diaminonaphthalene (dan) | Bicyclic boronic amide | Acidic hydrolysis. harvard.edu |

The strategic application of these protection and deprotection methodologies is paramount in the synthesis of functionally diverse arylboronic acid architectures, enabling the construction of complex molecules for a wide range of applications.

Reactivity Profiles and Sophisticated Synthetic Transformations Involving 2 Cyclohexyloxy Methylphenylboronic Acid Derivatives

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and 2-(cyclohexyloxy)methylphenylboronic acid derivatives have proven to be versatile precursors for such transformations. Their utility is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction, but also extends to homologation, nucleophilic addition, and catalyzed alkylation reactions.

Suzuki-Miyaura Cross-Coupling Reactions with Diverse Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of biaryl and vinylarene scaffolds. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. nih.govresearchgate.net

Derivatives of this compound can be successfully coupled with a variety of partners, including aryl, heteroaryl, and vinyl halides. The general scheme for such a reaction is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Reactants: this compound, Aryl/Vinyl Halide (or Triflate)

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

Base: Aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

Solvent: Toluene, Dioxane, DMF

Product: 2-(Cyclohexyloxy)methyl-substituted biaryl or vinylarene

The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity for a given set of coupling partners. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to afford the cross-coupled product and regenerate the catalyst.

A representative example of coupling partners and typical yields is provided in the table below, generalized from studies on similar ortho-substituted phenylboronic acids.

| Coupling Partner (Ar-X) | Product | Typical Yield (%) |

| 4-Bromotoluene | 2-(Cyclohexyloxy)methyl-4'-methylbiphenyl | 85-95 |

| 1-Iodonaphthalene | 1-(2-((Cyclohexyloxy)methyl)phenyl)naphthalene | 80-90 |

| 2-Chloropyridine | 2-(2-((Cyclohexyloxy)methyl)phenyl)pyridine | 75-85 |

| (E)-β-Bromostyrene | (E)-1-(2-((Cyclohexyloxy)methyl)phenyl)-2-phenylethene | 80-90 |

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

The ortho-cyclohexyloxymethyl substituent exerts significant steric and electronic influence on the outcome of Suzuki-Miyaura cross-coupling reactions.

Steric Effects: The bulky cyclohexyloxy group can sterically hinder the approach of the coupling partners to the palladium center. This can, in some cases, decrease the reaction rate compared to less hindered boronic acids. However, this steric bulk can also be advantageous in controlling regioselectivity in reactions with substrates bearing multiple reactive sites. For instance, in couplings with dihaloarenes, the steric hindrance can favor selective mono-arylation. The steric influence is also crucial in the formation of atropisomers, where restricted rotation around the newly formed biaryl bond can lead to axially chiral products. beilstein-journals.orgbeilstein-journals.orgnih.gov

Electronic Effects: The oxygen atom of the cyclohexyloxymethyl group is electron-donating through resonance, which can influence the electronic properties of the phenylboronic acid. However, the primary electronic influence is often considered to be the potential for the ether oxygen to coordinate with the palladium catalyst. This intramolecular coordination can stabilize the transition state and, in some cases, accelerate the transmetalation step of the catalytic cycle. This chelation effect has been observed to play a significant role in directing the regioselectivity and influencing the atropselectivity in the synthesis of axially chiral biaryls. beilstein-journals.orgbeilstein-journals.orgnih.gov

The interplay of these steric and electronic factors can be finely tuned to control the efficiency and selectivity of the Suzuki-Miyaura coupling.

The synthesis of enantiomerically enriched biaryls is of great importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can be employed in enantioselective Suzuki-Miyaura reactions.

One approach involves the use of a chiral palladium catalyst, which can differentiate between the two enantiotopic faces of the boronic acid or the prochiral aryl halide, leading to an enantiomeric excess of one atropisomer.

Alternatively, if the cyclohexyloxy group is replaced with a chiral auxiliary, the resulting diastereomeric boronic acid can undergo a diastereoselective coupling reaction. Subsequent cleavage of the chiral auxiliary would then afford the enantiomerically enriched biaryl.

Furthermore, the inherent chirality of a substrate can be used to control the stereochemical outcome of the reaction. For instance, the coupling of a chiral, non-racemic aryl halide with this compound can proceed with high diastereoselectivity, driven by the steric and electronic interactions between the chiral center and the bulky ortho-substituent during the key bond-forming steps. The stereochemistry of the alkyl group transfer from boron to palladium in Suzuki-Miyaura couplings has been shown to occur with retention of configuration, which is a key principle in achieving stereochemical control. acs.org

Homologation Reactions for Carbon Chain Elongation

Homologation reactions provide a means to extend the carbon chain of a molecule by one or more carbon atoms. For arylboronic acids, the Matteson homologation is a particularly useful method for the one-carbon extension of the boronic ester. uni-saarland.de This reaction involves the treatment of a boronic ester with a chloromethyl)lithium reagent, followed by nucleophilic displacement of the chloride with a Grignard or organolithium reagent.

For a derivative of this compound, this process would involve the following steps:

Esterification: Conversion of the boronic acid to a chiral diol ester (e.g., with pinanediol) to create a chiral boronic ester.

Homologation: Reaction with (dichloromethyl)lithium to form an α-chloro boronic ester.

Nucleophilic Substitution: Treatment with an organometallic reagent (R-M) to displace the chloride and form the homologated boronic ester.

Oxidation/Further Functionalization: The resulting boronic ester can be oxidized to the corresponding alcohol or used in subsequent cross-coupling reactions.

This methodology allows for the synthesis of benzylic boronic esters, which are valuable intermediates for further synthetic transformations.

Nucleophilic Addition of Boronate Esters to Carbonyl and Imine Functionalities

Boronate esters derived from this compound can act as nucleophiles in addition reactions to carbonyl and imine functionalities. While arylboronic acids themselves are generally not sufficiently nucleophilic for this purpose, their corresponding boronate anions, formed by the addition of an organometallic reagent, are highly reactive.

The addition of these "ate" complexes to aldehydes, ketones, and imines provides a direct route to the synthesis of secondary and tertiary alcohols, and amines, respectively.

Scheme 2: Nucleophilic Addition to a Ketone

Reactants: 2-(Cyclohexyloxy)methylphenylboronate ester, Organolithium reagent (e.g., n-BuLi), Ketone (R₂C=O)

Product (after workup): Diaryl or alkyl-aryl carbinol

The steric bulk of the ortho-cyclohexyloxymethyl group can influence the diastereoselectivity of these addition reactions when a chiral carbonyl or imine is used as the substrate. Enantioselective additions can be achieved through the use of chiral ligands or catalysts that coordinate to the boron or the carbonyl/imine, creating a chiral environment for the nucleophilic attack. nih.gov

Arylboronic Acid-Catalyzed Dehydrative C-Alkylation and Allylation Reactions

Arylboronic acids, particularly electron-deficient ones, have emerged as effective catalysts for dehydrative C-alkylation and allylation reactions. nih.govresearchgate.net In these reactions, the boronic acid acts as a Lewis acid to activate an alcohol towards nucleophilic attack, with the formation of water as the only byproduct.

While this compound itself is not strongly electron-deficient, it can participate in or be modified for such catalytic processes. The general mechanism involves the formation of a boronate ester intermediate with the alcohol, which enhances the leaving group ability of the hydroxyl group.

Dehydrative C-Alkylation: In a typical reaction, a benzylic or allylic alcohol is activated by the arylboronic acid catalyst, allowing for nucleophilic attack by a soft carbon nucleophile, such as a 1,3-dicarbonyl compound.

Dehydrative Allylation: Similarly, an alcohol can be activated and then undergo nucleophilic attack by an allyl silane (B1218182) or other allylmetal reagent.

The ortho-cyclohexyloxymethyl group could potentially influence the catalytic activity and selectivity through steric hindrance around the catalytic center or through coordination of the ether oxygen to the boron, modulating its Lewis acidity.

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product Type |

| C-Alkylation | Secondary Benzylic Alcohol | 1,3-Diketone | Arylboronic Acid | C-Alkylated 1,3-Diketone |

| C-Allylation | Benzylic Alcohol | Allyltrimethylsilane | Arylboronic Acid | Allylated Arene |

Table 2: Arylboronic Acid-Catalyzed Dehydrative Reactions

Carbon-Heteroatom Bond Formation Reactions

Chan-Lam-Evans Type Oxidative Couplings

The Chan-Lam-Evans (CLE) coupling is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, specifically between arylboronic acids and N- or O-nucleophiles. organic-chemistry.orgsci-hub.se This reaction is advantageous due to its typically mild conditions, often proceeding at room temperature and open to the air. organic-chemistry.org For this compound, CLE coupling represents a direct pathway to synthesize valuable aryl amines and aryl ethers.

The generally accepted mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol nucleophile. Subsequent reductive elimination from a transient copper(III) intermediate furnishes the desired C-N or C-O bond and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. organic-chemistry.org The presence of oxygen can facilitate the reoxidation of the copper catalyst. organic-chemistry.org

In the case of this compound, the bulky ortho substituent might influence the reaction kinetics. While steric hindrance at the ortho position can sometimes diminish reaction efficiency in cross-coupling reactions, the flexibility of the cyclohexyloxymethyl group may mitigate this effect to some extent. researchgate.net The reaction is expected to proceed with a variety of amines and phenols to yield the corresponding N- and O-arylated products.

Table 1: Representative Chan-Lam-Evans Couplings with ortho-Substituted Phenylboronic Acids This table illustrates the expected reactivity of this compound based on analogous compounds.

| Boronic Acid Derivative | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Methylphenylboronic acid | Aniline | Cu(OAc)₂, Pyridine, O₂, CH₂Cl₂ | N-(o-tolyl)aniline | 85 | sci-hub.se |

| 2-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂, TEMPO, O₂, CH₂Cl₂ | 2-Methoxydiphenyl ether | 78 | sci-hub.se |

| 2-Bromophenylboronic acid | Imidazole | [Cu(OH)·TMEDA]₂Cl₂, O₂, CH₂Cl₂ | 1-(2-Bromophenyl)-1H-imidazole | 95 | sci-hub.se |

Transformations of Boronic Acids to Phenols and Other Aryl Heteroatom Derivatives

A fundamental transformation of arylboronic acids is their oxidation to the corresponding phenols. This reaction, often referred to as ipso-hydroxylation, provides a valuable synthetic route to phenolic compounds that might be otherwise difficult to access. organic-chemistry.orgrsc.org For this compound, this transformation would yield 2-(cyclohexyloxy)methylphenol, a potentially useful intermediate in organic synthesis.

A variety of reagents can effect this oxidation, with aqueous hydrogen peroxide being a common and environmentally benign choice. rsc.org The reaction mechanism is believed to involve the formation of a boronate intermediate by the addition of a hydroperoxide anion to the boron atom. This is followed by a 1,2-aryl migration from boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. Subsequent hydrolysis of the resulting boronic ester yields the phenol. rsc.orgorganic-chemistry.org This process is generally high-yielding and tolerant of a wide range of functional groups. organic-chemistry.org

Beyond simple hydroxylation, the boronic acid functionality can be a gateway to other heteroatom-substituted arenes. For instance, reactions with aminating agents can lead to the formation of anilines, and various other protocols exist for the introduction of halogens, sulfur, and other heteroatoms.

Table 2: Oxidative Hydroxylation of Arylboronic Acids This table illustrates the expected transformation of this compound to its corresponding phenol.

| Arylboronic Acid | Oxidant/Conditions | Product | Yield (%) | Reference |

| Phenylboronic acid | H₂O₂ (30%), H₂O, rt | Phenol | 95 | rsc.org |

| 4-Methoxyphenylboronic acid | H₂O₂ (30%), H₂O, rt | 4-Methoxyphenol | 98 | rsc.org |

| 2-Methylphenylboronic acid | H₂O₂ (30%), H₂O, rt | o-Cresol | 96 | rsc.org |

| 3-Chlorophenylboronic acid | H₂O₂ (30%), H₂O, rt | 3-Chlorophenol | 94 | rsc.org |

Ring-Forming and Rearrangement Reactions

Intramolecular Cyclization Reactions Promoted by Boronic Acid Functionality

For instance, ortho-formylphenylboronic acids are known to undergo intramolecular cyclization with suitable nucleophiles. Similarly, if the cyclohexyloxy group were to be modified to contain a reactive functionality, or if a reaction partner were introduced that could bridge the boronic acid and the ortho substituent, a variety of heterocyclic structures could be envisioned. Transition metal catalysis, particularly with rhodium, copper, or palladium, has been shown to be effective in promoting the intramolecular cyclization of amidoarylboronic acid aldehydes to form isoquinolinone derivatives. rsc.org This suggests that with appropriate functionalization, the this compound scaffold could be a precursor to novel cyclic compounds.

Mechanistic Pathways of Organoboron Compound Rearrangements

Organoboron compounds are known to undergo a variety of rearrangement reactions, often involving the migration of a substituent from the boron atom to an adjacent carbon atom. wikipedia.org These rearrangements are typically initiated by the formation of an "ate" complex, where a nucleophile coordinates to the Lewis acidic boron center, rendering it tetracoordinate and anionic. This increases the migratory aptitude of the groups attached to boron.

A classic example is the 1,2-migration that occurs during the oxidation of boranes to alcohols. In a broader context, catalyst-promoted metalate shifts have emerged as a powerful tool in organic synthesis. nih.gov In these processes, a transition metal catalyst can induce a 1,2-metalate rearrangement, where an organic group migrates from the boron 'ate' complex to an adjacent metal-activated center. nih.gov For a molecule like this compound, such rearrangements could be triggered under specific catalytic conditions, potentially leading to novel molecular architectures. The precise nature of any rearrangement would be highly dependent on the specific reagents and catalysts employed.

Other well-known rearrangements in organic chemistry, such as the Beckmann rearrangement, can be catalyzed by boronic acids under certain conditions, showcasing the versatility of this functional group in promoting complex transformations. organic-chemistry.orgmasterorganicchemistry.com

Catalytic Efficacy of Arylboronic Acids, with Specific Emphasis on the Structural Nuances of 2 Cyclohexyloxy Methylphenylboronic Acid

Boronic Acid Catalysis (BAC) for Substrate Activation

Boronic Acid Catalysis (BAC) represents an atom-economical strategy for the activation of substrates containing hydroxyl groups, such as alcohols and carboxylic acids. This approach circumvents the need for stoichiometric activating agents, which are often wasteful and toxic, by providing a transient activation pathway. nih.gov The fundamental principle of BAC lies in the ability of the boronic acid's Lewis acidic boron center to reversibly form covalent bonds with hydroxyl groups. rsc.org

The primary mode of action in boronic acid catalysis involves the direct activation of hydroxyl groups. Arylboronic acids react with alcohols or carboxylic acids to form boronate esters. This transformation converts the hydroxyl group into a better leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. rsc.org This activation polarizes the C–O bond, making the carbon atom more electrophilic and susceptible to attack by a nucleophile. nih.gov

The catalytic cycle typically involves the condensation of the boronic acid with the substrate to form an active intermediate, which then reacts with a nucleophile. The boronic acid catalyst is regenerated upon hydrolysis of the resulting boronate species. This process is particularly effective for π-activated alcohols, such as benzylic and allylic alcohols, where the formation of a carbocationic intermediate is stabilized by resonance. acs.org

Table 1: Examples of Arylboronic Acid-Catalyzed Functionalization of Alcohols

| Catalyst | Alcohol Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| Pentafluorophenylboronic acid | 1-Phenylethanol | 1,3,5-Trimethoxybenzene | 1-(1-Phenylethyl)-2,4,6-trimethoxybenzene | 95 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Benzhydrol | Indole | 3-(Diphenylmethyl)-1H-indole | 98 |

This table is illustrative, based on data reported in scientific literature, to demonstrate the scope of the catalysis.

A significant application of boronic acid-catalyzed alcohol activation is in Friedel-Crafts type alkylation reactions. acs.org In this context, the boronic acid catalyst facilitates the generation of a carbocation or a highly electrophilic boronate ester intermediate from an alcohol. This electrophile is then attacked by an electron-rich aromatic or heteroaromatic ring, leading to the formation of a new carbon-carbon bond. rsc.org This method provides a greener alternative to traditional Friedel-Crafts reactions that often employ strong Brønsted or Lewis acids and reactive alkyl halides, producing only water as a byproduct. acs.org

Electron-deficient arylboronic acids are particularly effective in these transformations as their heightened Lewis acidity promotes the ionization of the alcohol's C-O bond. nih.gov The reaction scope is broad, accommodating a variety of activated alcohols and arene nucleophiles.

The principles of boronic acid catalysis can be extended to asymmetric synthesis by employing chiral boronic acid derivatives. In these systems, a chiral scaffold is appended to the boronic acid moiety, creating a chiral environment around the catalytic center. This chirality can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

The design of effective chiral boronic acid catalysts is an active area of research. Success has been achieved in reactions such as asymmetric 1,4-additions and alkylations. researchgate.net The chiral catalyst can control the facial selectivity of nucleophilic attack on a prochiral electrophile generated in the catalytic cycle. For instance, chiral BINOL-derived boronic acids have been used to catalyze asymmetric homologation reactions with high enantioselectivity. nih.gov The steric and electronic properties of the chiral ligand are crucial in determining the level of stereocontrol.

Impact of Ortho-Substituents (e.g., Cyclohexyloxymethyl) on Catalyst Performance and Selectivity

The performance of an arylboronic acid catalyst can be significantly tuned by the introduction of substituents on the aromatic ring, particularly at the ortho position. These substituents can exert both steric and electronic effects, influencing the catalyst's reactivity and selectivity. researchgate.netnih.gov

The specific compound, 2-(cyclohexyloxy)methylphenylboronic acid, features a bulky and electronically neutral ortho-substituent. While direct studies on the catalytic efficacy of this exact molecule are not widely reported, its structural nuances allow for well-grounded predictions based on established principles of ortho-substituent effects in BAC.

Steric Effects : The large cyclohexyloxymethyl group introduces significant steric hindrance around the boronic acid moiety. nih.gov This bulk can play a dual role. On one hand, it can disfavor the formation of inactive catalyst aggregates, such as trimeric boroxines, potentially leading to a higher concentration of the active monomeric catalyst in solution. On the other hand, excessive steric bulk can hinder the approach of the substrate to the boron center, thereby decreasing the reaction rate. rsc.org In some cases, steric hindrance at the ortho position has been shown to prevent the coordination of nucleophiles (like amines in amidation reactions) to the boron atom of the active intermediate, which can accelerate the desired reaction pathway. rsc.org

Electronic Effects : The cyclohexyloxymethyl group is primarily an ether linkage. The oxygen atom is electron-donating through resonance but can be weakly electron-withdrawing through induction. However, the methylene (B1212753) spacer (-CH₂-) isolates the ether oxygen from the phenyl ring's π-system, meaning its direct electronic influence on the Lewis acidity of the boron atom is likely minimal compared to directly attached alkoxy groups. Unlike substituents such as -CHO or -F, the ether oxygen in the cyclohexyloxymethyl group is not positioned to form a strong intramolecular hydrogen bond with the boronic acid's hydroxyl groups, an interaction that is known to increase the acidity of other ortho-substituted phenylboronic acids. researchgate.net Therefore, the primary influence of the 2-(cyclohexyloxy)methyl group is expected to be steric rather than electronic. This steric bulk can also disrupt the coplanarity of the boronic acid group with the phenyl ring, which in turn reduces π-conjugation and can subtly increase the Lewis acidity of the boron center, potentially enhancing catalytic activity. nih.gov

Table 2: Predicted Influence of Ortho-Substituents on Phenylboronic Acid Catalysis

| Ortho-Substituent | Primary Effect | Predicted Impact on Catalysis | Rationale |

|---|---|---|---|

| -H (Phenylboronic acid) | Baseline | Standard reactivity | No steric or electronic perturbation. |

| -CF₃ | Strong Electronic (withdrawing) | Increased catalytic activity | Enhances Lewis acidity of boron, promoting substrate activation. rsc.org |

| -OCH₃ | Electronic & Steric | Moderate activity, potential for H-bonding | Can form intramolecular hydrogen bonds, increasing acidity; moderate steric bulk. researchgate.net |

| -N(iPr)₂ | Steric & Electronic (basic site) | Can enhance activity in specific reactions | Bulky groups prevent catalyst deactivation; amine can act as a Brønsted base. nih.gov |

This table provides a qualitative comparison based on established principles of substituent effects in boronic acid catalysis.

Synergistic Catalytic Systems Incorporating Arylboronic Acids

The catalytic utility of arylboronic acids can be significantly enhanced by employing them in synergistic or dual catalytic systems. In such systems, the boronic acid works in concert with a second catalyst—such as another Lewis acid, a Brønsted acid, a transition metal complex, or an organocatalyst—to achieve transformations that are inefficient or impossible with either catalyst alone. nih.govnih.gov

With Brønsted or Lewis Acids : An arylboronic acid can combine with a co-catalyst like a carboxylic acid (a Brønsted acid) or a metal triflate (a Lewis acid) to form a more potent catalytic species in situ. For instance, pentafluorophenylboronic acid and oxalic acid have been shown to condense, forming a stronger Brønsted acid that is highly effective for promoting Sₙ1-type reactivity in benzylic alcohols for C-alkylation reactions. nih.gov Similarly, combining chiral Rh/Ag nanoparticles with Sc(OTf)₃ and an arylboronic acid creates a cooperative system for asymmetric 1,4-additions. researchgate.net

With Chiral Amines : A powerful strategy in asymmetric catalysis involves the dual activation of substrates using a boronic acid and a chiral amine. In one example, a ferrocenium (B1229745) boronic acid salt activates an allylic alcohol to generate a carbocation, while a chiral secondary amine activates a branched aldehyde by forming a nucleophilic enamine. The subsequent enantioselective alkylation of the enamine proceeds with high yield and stereocontrol, demonstrating a successful merger of Lewis acid and organocatalysis. nih.gov

Table 3: Examples of Synergistic Catalytic Systems with Arylboronic Acids

| Arylboronic Acid Catalyst | Co-catalyst | Reaction Type | Role of Boronic Acid | Role of Co-catalyst |

|---|---|---|---|---|

| Pentafluorophenylboronic acid | Oxalic Acid | Dehydrative C-alkylation | Forms a more active Brønsted acid with the co-catalyst. nih.gov | Acts as a Brønsted acid precursor. nih.gov |

| Phenylboronic acid | Chiral Rh/Ag Nanoparticles / Sc(OTf)₃ | Asymmetric 1,4-addition | Arylating agent. | Chiral Rh/Ag provides stereocontrol; Sc(OTf)₃ activates the substrate. nih.govresearchgate.net |

This table summarizes selected examples of dual catalytic systems reported in the literature.

Computational and Mechanistic Elucidations of Arylboronic Acid Reactivity and Structure

Detailed Mechanistic Investigations of Boronic Acid-Mediated Transformations

Arylboronic acids are versatile reagents in modern organic synthesis, primarily known for their role in palladium-catalyzed cross-coupling reactions. The reactivity of these compounds is governed by the transformations occurring at the boron center, which typically involve tetracoordinate boron intermediates. researchgate.net These transformations enable the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The mechanisms of these reactions, such as the renowned Suzuki-Miyaura coupling, are complex and involve several key steps including oxidative addition, transmetalation, and reductive elimination. nih.gov

Boronate Esters: Boronic acids readily and reversibly form boronate esters with diols. sigmaaldrich.com These esters are often more stable and easier to handle than the corresponding boronic acids, making them suitable for various spectroscopic studies and compatible with a wider range of synthetic reagents. sigmaaldrich.com The formation of boronate esters, such as those with pinacol (B44631), is a common strategy to protect the boronic acid moiety or to modify its reactivity in cross-coupling reactions. researchgate.net

Tetracoordinate Boron Species: The boron atom in arylboronic acids is trigonal planar and electron-deficient, behaving as a Lewis acid. researchgate.net In the presence of a Lewis base (such as a hydroxide (B78521) or alkoxide), the boron atom can accept a pair of electrons to form a more nucleophilic, tetrahedrally coordinated "ate" complex. researchgate.netresearchgate.net This formation of a tetracoordinate boronate species is a critical step in many reactions, most notably the transmetalation step of the Suzuki-Miyaura coupling cycle. nih.gov The increased electron density on the boron and the attached aryl group in the tetracoordinate state facilitates the transfer of the organic group from boron to the transition metal catalyst. researchgate.net

The Suzuki-Miyaura cross-coupling reaction provides a well-studied framework for understanding the catalytic cycles involving arylboronic acids. The generally accepted mechanism involves a palladium catalyst and proceeds through the following key steps:

Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (Ar-X) to form a palladium(II) intermediate. nih.gov

Transmetalation: The arylboronic acid, activated by a base to form a tetracoordinate boronate species (Ar-B(OH)₃⁻), transfers its aryl group to the palladium(II) center, displacing the halide and forming an arylpalladium(II) complex. This is often the rate-determining step of the cycle. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Theoretical Studies on Electronic Structure and Bonding

Theoretical and computational methods are invaluable for understanding the intrinsic properties of molecules like 2-(Cyclohexyloxy)methylphenylboronic acid. These studies provide insights into the electronic structure, which dictates the molecule's reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netdergipark.org.tr For arylboronic acids, DFT calculations can determine various parameters, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), charge distributions, and molecular electrostatic potentials. researchgate.netdergipark.org.trdergipark.org.tr

The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. The distribution of electron density, often analyzed through Mulliken charges, can reveal the most electron-rich and electron-poor sites within the molecule, predicting sites of nucleophilic or electrophilic attack. dergipark.org.tr

Table 1: Representative Theoretical Data for Phenylboronic Acid

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicator of chemical reactivity. | ~ 5.0 to 6.0 eV |

Note: These values are illustrative and can vary significantly based on the specific DFT functional, basis set, and computational model used.

The presence of the 2-(cyclohexyloxy)methyl group introduces specific electronic and steric effects that modify the properties of the phenylboronic acid core. This substituent is located at the ortho position relative to the boronic acid group.

Electronic Effects: The ether oxygen atom in the cyclohexyloxymethyl group possesses lone pairs of electrons and can exert a +I (inductive) and +R (resonance) effect. However, due to the insulating CH₂ group, the resonance effect on the phenyl ring is negligible. The primary electronic influence is a weak electron-donating inductive effect, which can slightly increase the electron density of the aromatic ring. This increased electron density may, in turn, slightly affect the Lewis acidity of the boron center.

Steric Effects: As an ortho substituent, the bulky cyclohexyloxymethyl group can exert significant steric hindrance around the boronic acid moiety. This steric bulk can influence the orientation of the B(OH)₂ group relative to the phenyl ring and may hinder the approach of reagents or catalysts to the boron center. It could also influence the equilibrium between monomeric boronic acid and its cyclic trimeric anhydride (B1165640) form, known as a boroxin.

Acidity and Lewis Acidity Characteristics of Arylboronic Acids

Boronic acids exhibit a dual acidic nature. They are weak Brønsted acids but more prominently act as Lewis acids. nih.govwikipedia.org The Lewis acidity is central to their chemical behavior, particularly their ability to interact with Lewis bases. ru.nlresearchgate.net

The Lewis acidic character arises from the electron-deficient, trigonal planar boron atom with its vacant p-orbital. Boronic acids react with Lewis bases, such as hydroxide ions or water, to form a tetracoordinate anionic boronate species. researchgate.netsemanticscholar.org This equilibrium is fundamental to their function in many chemical and biological applications. nih.gov

The acidity of a boronic acid is typically reported as a pKa value, which reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate in aqueous solution. nih.gov For phenylboronic acid, the pKa is approximately 8.7-8.8. researchgate.net Substituents on the phenyl ring can modulate this acidity. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it (higher pKa). researchgate.net

The ortho-cyclohexyloxymethyl group in this compound is expected to have a modest electronic effect on the pKa. However, ortho-substituents can also engage in intramolecular interactions, such as hydrogen bonding with the boronic acid hydroxyl groups, which can significantly alter the acidity. For instance, some ortho-substituted phenylboronic acids exhibit markedly lower pKa values due to stabilization of the boronate form. researchgate.net

Table 2: Acidity of Selected Phenylboronic Acid Derivatives

| Compound | pKa |

| Phenylboronic acid | ~8.8 |

| 4-Methoxyphenylboronic acid | ~9.25 |

| 2-Methylphenylboronic acid | ~8.8 |

Note: pKa values can vary with experimental conditions such as solvent and temperature. researchgate.net

Computational and Experimental Determination of pKa Values

The acid dissociation constant (pKa) is a critical parameter that quantifies the Lewis acidity of a boronic acid in aqueous solution. The equilibrium involves the interaction of the electron-deficient boron atom with a hydroxide ion, leading to the formation of a tetrahedral boronate anion.

Experimental Methods: The pKa values of arylboronic acids are most commonly determined experimentally using potentiometric or UV-spectrophotometric titration. These methods involve monitoring the change in pH or UV absorbance of a solution of the boronic acid as a titrant is added, allowing for the calculation of the dissociation constant from the resulting titration curve. The precision of these methods is crucial, as the pKa value directly influences the compound's utility in applications such as carbohydrate sensing and cross-coupling reactions.

Computational Approaches: Theoretically, pKa values are predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). These calculations determine the Gibbs free energy change (ΔG) for the dissociation reaction in a simulated aqueous environment, often using implicit solvent models like the Polarizable Continuum Model (PCM). A significant challenge in accurately computing the pKa for flexible molecules like arylboronic acids is the necessity of accounting for all low-energy conformations of both the neutral acid and its conjugate boronate base. mdpi.comresearchgate.net The final calculated pKa is a population-weighted average of the values for all significant conformers.

For context, the table below presents the experimentally determined pKa values for phenylboronic acid and several related ortho-substituted derivatives.

| Compound | pKa |

|---|---|

| Phenylboronic acid | 8.86 |

| 2-Methylphenylboronic acid | 8.78 |

| 2-Methoxyphenylboronic acid | 8.71 |

| 2-Fluorophenylboronic acid | 7.77 |

Based on these trends, the pKa of this compound is expected to be influenced by the competing factors of its substituent, as detailed in the following section.

Structure-Acidity Relationships: Steric and Electronic Effects of Ortho-Substituents on Boron Lewis Acidity

The acidity of an arylboronic acid is governed by a delicate balance of steric and electronic effects imparted by its substituents. In the case of ortho-substituted derivatives like this compound, these effects are particularly pronounced due to the substituent's proximity to the boronic acid functional group.

Electronic Effects: The cyclohexyloxymethyl group, -CH₂-O-C₆H₁₁, is generally considered to be electron-donating via induction. This effect increases the electron density on the aromatic ring and, subsequently, on the boron atom. An increase in electron density at the boron center reduces its electrophilicity (Lewis acidity), which tends to destabilize the resulting negative charge on the tetrahedral boronate anion, thereby leading to a higher pKa (lower acidity).

Steric Effects: The transition of the boron center from a trigonal planar geometry in the neutral boronic acid to a tetrahedral geometry in the boronate anion involves a significant structural reorganization. A bulky ortho-substituent, such as the cyclohexyloxymethyl group, can sterically hinder this transition, making the formation of the boronate anion less favorable and thus decreasing the acidity of the compound. semanticscholar.orgresearchgate.net

Intramolecular Interactions: A crucial counteracting influence for ortho-substituents containing a Lewis basic atom (like the ether oxygen in the cyclohexyloxymethyl group) is the potential for intramolecular hydrogen bonding. nih.gov A favorable conformation can position the ether oxygen to act as a hydrogen bond acceptor for one of the acidic protons of the B(OH)₂ group (B-O-H···O). This interaction would preferentially stabilize the tetrahedral boronate anion, B(OH)₃⁻, where the geometry is more amenable to forming such a stabilizing quasi-ring structure. This stabilization of the conjugate base results in a lower pKa (higher acidity). nih.gov

The net acidity of this compound is therefore determined by the interplay of these three factors. While the inductive and steric effects would suggest a decrease in acidity compared to unsubstituted phenylboronic acid, the potential for strong intramolecular hydrogen bond stabilization of the boronate form could lead to a comparable or even slightly increased acidity.

Conformational Analysis of the Cyclohexyloxymethyl Moiety and its Impact on Overall Molecular Geometry

Key conformational considerations include:

Cyclohexane Ring Conformation: The cyclohexyl group will predominantly adopt a stable chair conformation to minimize torsional and steric strain.

Rotational Bonds: There is significant rotational freedom around the C(phenyl)–CH₂, CH₂–O, and O–C(cyclohexyl) single bonds.

The specific torsion angles of these bonds determine the spatial position of the entire substituent. The molecular geometry is largely governed by the need to minimize steric repulsion between the bulky cyclohexyl ring and the B(OH)₂ group while simultaneously adopting a conformation that maximizes any stabilizing intramolecular interactions.

Future Directions and Advanced Research Prospects in 2 Cyclohexyloxy Methylphenylboronic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future development of 2-(Cyclohexyloxy)methylphenylboronic acid chemistry is fundamentally reliant on the establishment of efficient and environmentally benign synthetic methodologies. Current synthetic approaches for analogous arylboronic acids often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of greener alternatives.

Key areas for investigation would include:

Direct C-H Borylation: Investigating transition-metal-catalyzed C-H activation and subsequent borylation of (cyclohexyloxymethyl)benzene would represent a significant leap in efficiency. This atom-economical approach would bypass the need for pre-functionalized starting materials, such as aryl halides.

Flow Chemistry Synthesis: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates.

Mechanochemical Synthesis: Exploring solid-state synthesis through ball milling could provide a solvent-free and energy-efficient route to the target compound.

A comparative analysis of potential synthetic routes is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Grignard/Organolithium Routes | Well-established methodology | Requires stoichiometric organometallic reagents, moisture-sensitive |

| Suzuki-Miyaura Coupling | High functional group tolerance | Requires pre-functionalized starting materials and a palladium catalyst |

| C-H Borylation | High atom economy, reduces steps | Catalyst development, regioselectivity control |

Exploration of Novel Catalytic Functions and Reaction Manifolds

The boronic acid functional group is a cornerstone of modern catalysis, most notably in Suzuki-Miyaura cross-coupling reactions. The unique structural feature of this compound, with its sterically demanding cyclohexyloxy group ortho to the boronic acid, could impart novel catalytic activities.

Future research should explore:

Asymmetric Catalysis: The chiral environment potentially created by the cyclohexyloxy group could be exploited in the development of new asymmetric transformations.

Frustrated Lewis Pair (FLP) Chemistry: The steric hindrance around the boron atom might facilitate the formation of FLPs with suitable Lewis bases, enabling the activation of small molecules like H₂, CO₂, and olefins.

Photoredox Catalysis: Investigating the role of this boronic acid in photored-ox-catalyzed reactions could open up new avenues for radical-based transformations.

Integration into Multicomponent and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) and cascade sequences are powerful tools for the rapid construction of molecular complexity from simple precursors. Integrating this compound into such processes could streamline the synthesis of complex organic scaffolds.

Prospective research directions include:

Petasis-type Reactions: The participation of this compound in Petasis or Petasis-like multicomponent reactions could lead to the synthesis of novel α-amino acids and other valuable building blocks.

Cascade Reactions Initiated by Suzuki-Miyaura Coupling: A Suzuki-Miyaura coupling involving this boronic acid could be designed as the entry point into a subsequent cascade of reactions, such as cyclizations or rearrangements, to build intricate molecular architectures in a single pot.

Rational Design and Synthesis of Derivatives to Fine-Tune Reactivity and Stereoselectivity

The reactivity and stereochemical influence of this compound can be systematically modified through the synthesis of its derivatives. This would involve the introduction of various substituents on both the phenyl ring and the cyclohexyl moiety.

Key strategies for derivatization include:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the phenyl ring would modulate the Lewis acidity of the boron center and influence its reactivity in catalytic cycles.

Steric Tuning: Modification of the cyclohexyl group, for instance, by introducing substituents or altering its stereochemistry, could provide a handle to fine-tune the steric environment around the active site in catalytic applications, thereby enhancing stereoselectivity.

The following table outlines potential derivatives and their projected impact:

| Derivative | Modification | Potential Impact |

| 4-Nitro-2-(cyclohexyloxy)methylphenylboronic acid | Electron-withdrawing group | Increased Lewis acidity, altered catalytic activity |

| 4-Methoxy-2-(cyclohexyloxy)methylphenylboronic acid | Electron-donating group | Decreased Lewis acidity, altered catalytic activity |

| 2-((trans-4-Methylcyclohexyloxy)methyl)phenylboronic acid | Steric and stereochemical modification | Enhanced stereoselectivity in asymmetric catalysis |

Strategic Application in the Construction of Complex Organic Molecules

The ultimate test of a new synthetic building block is its successful application in the total synthesis of complex and biologically active molecules. The unique structural features of this compound could make it a valuable tool in this endeavor.

Future synthetic campaigns could target:

Natural Products with Hindered Biaryl Bonds: The steric bulk of the ortho-cyclohexyloxymethyl group could be advantageous in the construction of sterically congested biaryl linkages found in many natural products.

Pharmaceutical Scaffolds: The incorporation of the (cyclohexyloxy)methylphenyl motif into drug candidates could improve their pharmacokinetic properties due to the increased lipophilicity imparted by the cyclohexyl group.

常见问题

Basic Questions

Q. What are the common synthetic routes and purification challenges for 2-(Cyclohexyloxy)methylphenylboronic acid?

- Synthetic Routes : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides. A key challenge is achieving regioselectivity, especially when competing substituents are present. Multi-step syntheses may involve protecting/deprotecting cyclohexyloxy groups to prevent side reactions .

- Purification Challenges : Boronic acids often form boroxins (cyclic trimers) during purification, especially under elevated temperatures or silica gel chromatography. Reversed-phase HPLC or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) can mitigate this .

Q. What safety protocols are recommended when handling this compound?

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Avoid contact with oxidizing agents, which may trigger exothermic reactions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment. Monitor degradation via periodic NMR or HPLC, as prolonged storage can increase hazards .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Structural Confirmation : Use -NMR and -NMR to verify the cyclohexyloxy and boronic acid moieties. X-ray crystallography is ideal for resolving supramolecular interactions (e.g., hydrogen bonding) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities. Differential scanning calorimetry (DSC) detects polymorphic forms, while elemental analysis validates stoichiometry .

Q. What are the primary applications of this compound in biochemical research?

- Carbohydrate Binding : The boronic acid group forms reversible covalent bonds with diols (e.g., sugars), enabling studies on glycoprotein interactions or glucose-sensing mechanisms .

- Enzyme Inhibition : Its cyclohexyloxy group may enhance lipophilicity, facilitating membrane penetration for kinase or protease inhibition assays .

Advanced Research Questions

Q. How can selectivity issues in Suzuki-Miyaura couplings involving this compound be mitigated?

- Ligand Optimization : Use electron-rich phosphine ligands (e.g., SPhos) to enhance catalytic activity and reduce homocoupling byproducts.

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility, while aqueous bases (K₂CO₃) stabilize the boronate intermediate. Pre-mixing the catalyst (Pd(PPh₃)₄) with the boronic acid minimizes side reactions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the reactivity of this boronic acid?

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the para position increase electrophilicity, accelerating transmetalation in cross-couplings.

- Steric Effects : Bulky substituents (e.g., benzyloxy) at the ortho position hinder boroxination but may reduce coupling efficiency. Computational modeling (DFT) predicts steric and electronic impacts .

Q. How can contradictions in solubility data from predictive models (e.g., ESOL vs. SILICOS-IT) be resolved experimentally?

- Experimental Validation : Measure solubility in DMSO, water, and ethanol via gravimetric analysis. Compare with predicted values to identify outliers. Adjust logP calculations using experimental octanol-water partition coefficients .

Q. What strategies optimize reaction yields in cross-coupling reactions using this compound?

- Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 24 hr) and improves yields by 15–20% through uniform heating.

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for compatibility with sensitive functional groups. Additives like TBAB (tetrabutylammonium bromide) enhance phase transfer in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |